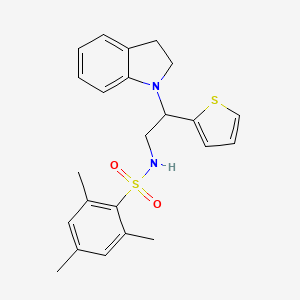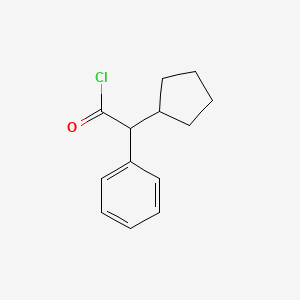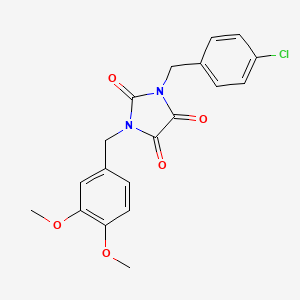
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a useful research compound. Its molecular formula is C19H17ClN2O5 and its molecular weight is 388.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulators of p53 Activity
The design of new analogues of spirooxoindolepyrrolidine nucleus, including compounds with structural similarities to 1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione, has been reported to modulate p53 activity. These compounds inhibit cell growth of various human tumor cells at submicromolar and micromolar concentrations, potentially through inhibition of p53-MDM2 interaction, leading to p53 release and activation. Compound 9c, for instance, induces apoptotic cell death in human melanoma cell line M14, suggesting a promising avenue for cancer therapy research (Gomez-Monterrey et al., 2010).
Antiviral Activity
The synthesis and examination of a variety of imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted compounds similar in structure to the chemical , have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was found to be crucial for the biological activity, with specific compounds showing selective inhibitory effects against influenza A virus and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, highlighting potential for antiviral drug development (Golankiewicz et al., 1995).
Luminescence Sensing
Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally related to the compound of interest, have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. This property makes these complexes potential candidates for fluorescence sensing applications, offering a new approach for the detection of specific chemicals (Shi et al., 2015).
Catalysis in Organic Synthesis
Research on N-heterocyclic carbene ligands based on imidazole structures, akin to the molecule , has led to advances in catalysis, particularly in Suzuki cross-coupling reactions. These studies demonstrate the potential of these compounds to act as effective ligands in palladium-catalyzed reactions, contributing to the development of more efficient and environmentally friendly synthetic pathways for the production of biaryl compounds (Brendgen et al., 2006).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-15-8-5-13(9-16(15)27-2)11-22-18(24)17(23)21(19(22)25)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZLALAGKVBTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
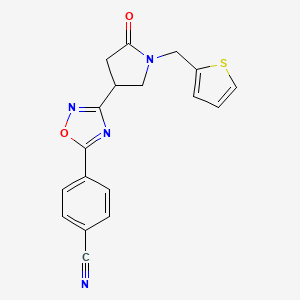
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)
![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)
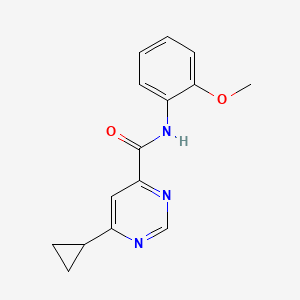
![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)
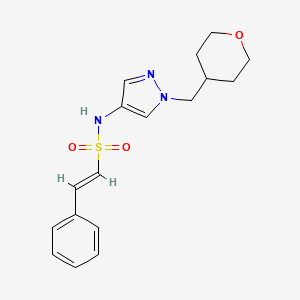
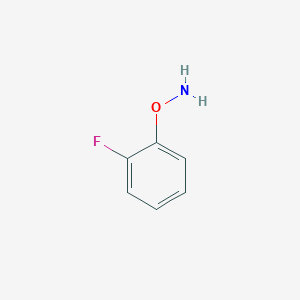
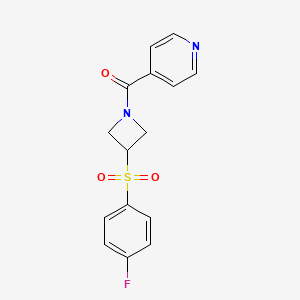
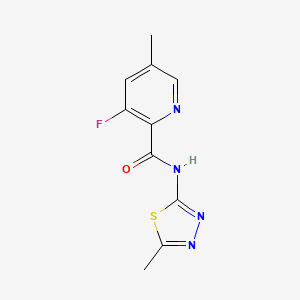

![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
